Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide
Brand Name: Vulcanchem
CAS No.: 17278-97-6
VCID: VC21044377
InChI: InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
Molecular Formula: C28H33N7O5
Molecular Weight: 547.6 g/mol

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

CAS No.: 17278-97-6

Cat. No.: VC21044377

Molecular Formula: C28H33N7O5

Molecular Weight: 547.6 g/mol

* For research use only. Not for human or veterinary use.

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide - 17278-97-6

Specification

CAS No. 17278-97-6
Molecular Formula C28H33N7O5
Molecular Weight 547.6 g/mol
IUPAC Name benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1
Standard InChI Key WEVGNOJQGYIXFL-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
SMILES C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
Canonical SMILES C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN

Introduction

Chemical Structure and Properties

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide (CAS No.: 17278-97-6) is a protected tripeptide derivative with a complex molecular structure that incorporates several functional groups. It consists of a tripeptide sequence (glycyl-glycyl-arginine) where the N-terminal amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminal is modified with a beta-naphthylamide moiety.

Physical and Chemical Characteristics

The compound exhibits specific physical and chemical properties that make it valuable for biochemical applications. The table below summarizes its key characteristics:

PropertyValue
Molecular FormulaC28H33N7O5
Molecular Weight547.6 g/mol
IUPAC Namebenzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Physical StateSolid
SolubilityLimited water solubility, soluble in organic solvents
CAS Number17278-97-6

The molecular structure features the distinctive benzyloxycarbonyl protecting group at the N-terminus, which provides stability and prevents unwanted reactions during enzymatic studies. The beta-naphthylamide group at the C-terminus serves as a chromogenic or fluorogenic reporter, enabling spectroscopic detection when cleaved by specific enzymes.

Synthesis and Preparation

The synthesis of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide typically employs standard peptide synthesis techniques, with particular attention to the protection and deprotection strategies required for complex peptide derivatives.

Synthetic Pathway

The preparation involves a sequential process of amino acid coupling reactions. The benzyloxycarbonyl group is used to protect the amino terminus during the synthesis process, preventing unwanted side reactions while the peptide chain is assembled. The beta-naphthylamide group is strategically added at the C-terminal to enhance the compound's biochemical properties and detection capabilities.

The synthesis typically follows solid-phase peptide synthesis protocols, which allow for controlled addition of each amino acid residue. Special care must be taken during the incorporation of the arginine residue due to its guanidino side chain, which requires appropriate protection strategies to prevent side reactions.

Biochemical Applications

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide has found significant applications in biochemical research, primarily as a substrate for various enzymatic assays.

Enzyme Substrate Applications

This compound serves as a specialized substrate in the study of proteolytic enzymes, particularly those that exhibit specific cleavage patterns for arginine-containing sequences. When hydrolyzed by appropriate enzymes, the cleavage releases the beta-naphthylamide group, which can be detected through fluorescence or colorimetric methods, making it valuable for quantitative enzyme assays .

Fluorometric Assays

One of the most notable applications is in fluorescence assays for urokinase, a plasminogen activator. These assays provide a simple, rapid, and sensitive method for detecting urokinase activity to levels as low as 0.5 IU/ml. The use of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide (often abbreviated as CBZ-Gly-Gly-Arg-beta-NA in this context) enables direct measurement of enzyme activity through the release of fluorescent beta-naphthylamine .

Additional sensitivity can be achieved through cascade reactions involving plasminogen as a primary substrate, allowing detection of urokinase at concentrations as low as 0.01 IU/ml. These fluorometric methods are comparable in sensitivity to the best assays currently available while offering simplicity in execution .

Microbial Research Applications

One of the most significant applications of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide has been in microbiology, particularly in the study of oral bacteria and periodontal pathogens.

Bacterial SpeciesCleavage of N-CBz-glycyl-glycyl-L-arginine-β-naphthylamide
Bacteroides gingivalisStrong positive
Other Bacteroides strainsWeak or negative
Capnocytophaga speciesNegative
Streptococcus speciesNegative
Actinomyces speciesNegative
Fusobacterium speciesNegative

This distinct enzymatic profile suggests that measurement of N-CBz-glycyl-glycyl-L-arginyl-aminopeptidase activity may serve as a valuable tool in the identification of B. gingivalis in clinical samples, potentially aiding in the diagnosis and monitoring of periodontal infections .

Comparative Analysis with Related Compounds

Several structurally related compounds have been developed and studied alongside benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide, each with its own specific applications and biochemical properties.

Structural Analogs and Their Applications

The following table presents a comparison of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide with related compounds:

CompoundStructurePrimary ApplicationsEnzyme Specificity
Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamideCbz-Gly-Gly-Arg-βNAUrokinase assays, B. gingivalis identificationArylaminopeptidases of B. gingivalis
N-Benzoyl-DL-arginine β-naphthylamide (BANA)Bz-DL-Arg-βNATrypsin substrate, cathepsin B activity, periodontal pathogen detectionCathepsin B, trypsin, papain
N-Benzyloxycarbonylarginyl-L-arginine-2-naphthylamideCbz-Arg-Arg-βNACathepsin B-specific substrateCathepsin B
Arginine beta-naphthylamideArg-βNAChromogenic compoundVarious proteases

N-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA) serves as a substrate in the BANA test to evaluate the inhibitory activity of stefin and has been used to determine the activities of cathepsin B and papain . It also finds application in identifying periodontal sites with pathogens through colorimetric detection .

N-Benzyloxycarbonylarginyl-L-arginine-2-naphthylamide (Z-Arg-Arg-βNA) has been developed as a specific and sensitive substrate for cathepsin B, with detailed kinetic studies showing maximal kcat values in the pH range of 5.4-6.2 .

Structure-Activity Relationships

The comparative analysis of these compounds reveals important structure-activity relationships that influence their enzymatic specificity. The number and sequence of amino acids, the nature of the N-terminal protecting group, and the configuration of the amino acid residues all contribute to the substrate specificity for different proteases.

For instance, while both benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide and N-Benzoyl-DL-arginine β-naphthylamide contain the beta-naphthylamide reporter group, their different peptide chains confer distinct enzymatic specificities. Similarly, the substitution of the benzyloxycarbonyl group with a benzoyl group alters the compound's behavior in enzymatic assays .

Trypsin and Protease Research Applications

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide and its analogs have proven particularly valuable in the study of trypsin and related proteases.

Trypsin Substrate Specificity

Trypsin, a serine protease that specifically cleaves peptide bonds at the carboxyl side of lysine and arginine residues, shows distinct activity patterns with different naphthylamide substrates. The arginine component in benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide makes it a potential substrate for trypsin-like enzymes .

Studies have demonstrated that related compounds like N-carbobenzoxy-diglycyl-L-arginyl-2-naphthylamide hydrochloride (GANA) serve as effective substrates in fluorometric microassays of trypsin. These assays show good correlation with traditional titrimetric methods while offering significantly higher sensitivity, allowing accurate determination of trypsin activity in minute sample volumes .

This enhanced sensitivity has particular value in pediatric applications, where limited sample volumes are available. The fluorometric assay using these substrates allows for accurate determination of trypsin activity in as little as 10 microliters of duodenal fluid, making it suitable for studies on infants of all ages .

Recent Advances and Future Directions

Recent research continues to explore new applications and modifications of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide to enhance its utility in biochemical and clinical applications.

Fluorogenic Modifications

Newer derivatives include compounds like N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, which incorporates a coumarin-based fluorophore instead of the naphthylamide group . These modifications can provide improved spectroscopic properties, greater sensitivity, or altered substrate specificity for particular enzymatic applications.

The continued development of such analogs expands the toolkit available for researchers studying proteolytic enzymes and their roles in various physiological and pathological processes .

Emerging Clinical Applications

The specificity of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide for certain bacterial proteases continues to generate interest in its potential diagnostic applications. The high levels of N-CBz-glycyl-glycyl-L-arginyl-aminopeptidase activity characteristic of B. gingivalis make measurement of this activity valuable for identifying this organism in clinical samples .

This application could significantly aid in the diagnosis and monitoring of periodontal infections, potentially leading to the development of chairside diagnostic tests for periodontal pathogens .

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